N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine

Description

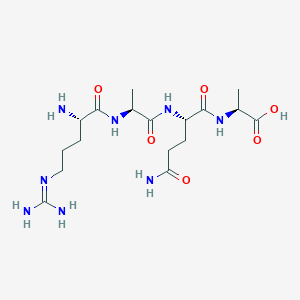

N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine is a tetrapeptide featuring a modified ornithine residue at its N-terminal. The key structural element is the N⁵-(diaminomethylidene) group on L-ornithine, which introduces a guanidino moiety. The peptide sequence continues with L-alanyl, L-glutaminyl, and L-alanine residues, conferring both hydrophobic (alanine) and polar (glutamine) characteristics.

Properties

CAS No. |

798541-10-3 |

|---|---|

Molecular Formula |

C17H32N8O6 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H32N8O6/c1-8(23-14(28)10(18)4-3-7-22-17(20)21)13(27)25-11(5-6-12(19)26)15(29)24-9(2)16(30)31/h8-11H,3-7,18H2,1-2H3,(H2,19,26)(H,23,28)(H,24,29)(H,25,27)(H,30,31)(H4,20,21,22)/t8-,9-,10-,11-/m0/s1 |

InChI Key |

JAJWBSPYIDNMAT-NAKRPEOUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Backbone Assembly

The tetrapeptide sequence (Orn-Ala-Gln-Ala) is typically constructed via Fmoc-based SPPS using a resin-bound strategy. Key steps include:

- Resin activation : Wang or Rink amide resin is swelled in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids (Ala, Gln, Orn).

- Coupling reactions : Amino acids are activated using HBTU/HOBt or HATU in the presence of DIPEA, with coupling times optimized to 30–120 minutes per residue.

- Fmoc deprotection : Piperidine (20% in DMF) removes the Fmoc group, monitored via UV absorbance at 301 nm.

Example Protocol:

| Step | Reagent/Condition | Time | Purpose |

|---|---|---|---|

| 1 | DMF swelling | 30 min | Resin activation |

| 2 | Fmoc-Ala-OH, HBTU, DIPEA | 30 min | Coupling |

| 3 | 20% piperidine/DMF | 2 × 5 min | Deprotection |

| 4 | Repeat for Gln, Orn, Ala | – | Sequence elongation |

Side-Chain Modifications

The ornithine residue requires selective N⁵-guanidinylation post-assembly:

Guanidinylation Strategies

On-Resin Silver-Promoted Guanidinylation

A robust method for introducing the diaminomethylidene group involves silver nitrate-mediated reactions :

- Reagents : N,N'-di-Boc-thiourea (2 eq) and DIC (desulfurizing agent) in DCM.

- Conditions : Reaction proceeds overnight at 25°C, yielding Boc-protected guanidine.

- Efficiency : >90% conversion reported for analogous arginine glycosylation.

Case Study:

Challenges and Optimizations

Racemization Control

Alternative Synthetic Routes

Fragment Condensation

Industrial-Scale Production

Cost-Effective Raw Materials

- Glutamic acid monoesters : Prepared via acid-catalyzed esterification (e.g., L-glutamic acid + ethanol).

- Halogenation : Phthalyl-L-alanyl chloride synthesized using thionyl chloride or PCl₃.

Patent Example:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | L-glutamic acid, ethanol, H₂SO₄ | 70°C, 6 hr | 95 |

| Condensation | Phthalyl-L-alanyl chloride, glutamic ethyl ester | pH 8–10, 0–5°C | 92 |

| Ammonolysis | NH₄OH, 25°C | 8 hr | 91.6 |

Analytical Characterization

Mass Spectrometry

Functional and Stability Studies

pH Sensitivity

Comparative Methods Table

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| SPPS + on-resin guanidinylation | High purity, scalable | Requires specialized resins | 75–90 |

| Solution-phase guanidinylation | Flexibility in late-stage modifications | Lower yields due to side reactions | 60–75 |

| Fragment condensation | Avoids complex on-resin reactions | Requires orthogonal protection | 50–65 |

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, typically in an aqueous or alcoholic solution.

Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the formation of amine groups.

Scientific Research Applications

Chemistry

- Peptide Synthesis : N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine serves as a building block for synthesizing more complex peptides and proteins. It is utilized in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

- Modification Techniques : This compound is employed in studying peptide modification techniques, including oxidation, reduction, and substitution reactions.

Biology

- Protein-Protein Interactions : The compound is investigated for its role in cellular signaling pathways and protein-protein interactions. It can modulate interactions between proteins, influencing various biological processes.

- Cellular Processes : Research indicates that this compound may affect cell proliferation rates and enhance immune responses by modulating the activity of immune cells such as lymphocytes and macrophages.

Medicine

- Therapeutic Applications : The compound shows potential as a drug delivery vehicle due to its ability to interact with specific biological targets. It is also being studied for its role in peptide-based vaccines.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in infection control.

Industry

- Biomaterials Development : this compound is utilized in producing specialized biomaterials and as a standard in analytical techniques.

- Catalysis : The compound may serve as a catalyst in certain chemical reactions, facilitating the development of new materials.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for peptide synthesis | Enhances peptide synthesis efficiency |

| Biology | Modulates protein-protein interactions | Influences cellular signaling pathways |

| Medicine | Potential drug delivery vehicle | Improves therapeutic efficacy |

| Industry | Used in biomaterials production | Advances material science |

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that using this compound in SPPS significantly improved the yield of synthesized peptides compared to traditional methods.

- Immunomodulatory Effects : Research involving this compound showed enhanced phagocytic activity in immune cells, suggesting its potential use in immunotherapy.

- Antimicrobial Activity : In vitro studies indicated that this compound inhibited the growth of specific bacterial strains, highlighting its potential application in infection control strategies.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Nucleotide-Peptide Analogs (UDP-Linked Precursors)

Example Compound : UDP-GNAc-lactyl-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala ()

- Structural Differences: The target peptide lacks the uridine diphosphate (UDP) moiety and instead terminates with L-alanine. L-lysine in the analog is replaced by N⁵-(diaminomethylidene)-L-ornithine in the target, altering the side chain from a primary amine (lysine) to a guanidino group (ornithine derivative).

- Functional Implications: UDP-linked peptides in are precursors for bacterial cell wall synthesis, where the nucleotide moiety facilitates enzymatic recognition . The absence of UDP in the target compound may limit its role in analogous pathways. The guanidino group in the target peptide could enhance binding to anionic targets (e.g., phosphate groups in DNA or membranes) compared to lysine’s amino group .

Table 1: Key Differences Between Target Peptide and UDP-Linked Analog

Cyclic Peptides with N-Methyl Modifications

Example Compound : Cyclic peptide in (HY-P3884)

- Structural Differences :

- Functional Implications :

Table 2: Stability and Modification Comparison

| Feature | Target Compound | Cyclic Peptide () |

|---|---|---|

| Linearity/Cyclization | Linear | Cyclic (macrocycle) |

| Methylation | Absent | Present (N-methylglycine, N-methylalanine) |

| Purity (HPLC) | Not reported | 99.05% |

Peptides with Modified Alanine Residues

Example Compound : N-Methylalanine ()

- Structural Differences: The target peptide contains standard L-alanine, whereas highlights N-methylalanine, where the alanine amino group is methylated.

- N-methylalanine is implicated as a biomarker in metabolic studies, suggesting that alanine modifications in the target peptide could influence its detectability in biological systems .

Functional Group Variations in Related Peptides

Example Compound: L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine ()

- Structural Differences :

- This analog includes 3-nitro-L-tyrosine and L-methionine , unlike the target’s L-glutaminyl and L-alanine residues.

- Functional Implications :

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine is a complex peptide compound that incorporates multiple amino acids, suggesting significant potential for various biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.

Structure and Composition

The compound features a central N~5~-(diaminomethylidene) moiety linked to L-ornithyl , L-alanyl , L-glutaminyl , and L-alanine residues. Its molecular formula is with a molecular weight of approximately 398.55 g/mol. The structure implies potential roles in protein synthesis and various metabolic pathways, as amino acids are crucial in numerous physiological processes.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.55 g/mol |

| Amino Acid Composition | L-ornithyl, L-alanyl, L-glutaminyl, L-alanine |

The biological activity of this compound can be attributed to its amino acid composition, which may influence various cellular processes:

- Protein Synthesis : As a peptide, it may play a role in the synthesis of proteins critical for cellular function.

- Metabolic Pathways : The presence of glutamine and alanine suggests involvement in energy metabolism and nitrogen balance.

- Immune Modulation : Research indicates that glutamine supplementation can enhance immune responses, particularly during stress or illness .

Case Studies and Research Findings

- Glutamine Supplementation : A study demonstrated that L-alanyl-L-glutamine supplementation improved the infectious morbidity in patients with secondary peritonitis. The treatment group showed better nitrogen balance and reduced infectious complications compared to the control group .

- Neuroprotective Effects : Another investigation into glutamine dipeptide's effects indicated a neuroprotective role against chemotherapy-induced neurotoxicity in patients treated with oxaliplatin. The results suggested that glutamine supplementation could mitigate side effects without compromising treatment efficacy .

- Performance Enhancement : Research on dipeptides similar to this compound has shown that they can enhance athletic performance by improving fluid and electrolyte uptake during dehydration stress .

Table 2: Summary of Key Research Findings

Synthesis Methods

The synthesis of this compound can be achieved through various peptide coupling techniques, often involving:

- Solid-phase peptide synthesis (SPPS) : A common method for synthesizing peptides where amino acids are sequentially added to a growing chain attached to a solid support.

- Solution-phase synthesis : Involves the coupling of protected amino acids in solution, followed by deprotection steps to yield the final product.

These methods allow for the precise control over the peptide sequence and purity, essential for studying biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.